molecular formula C19H15N3O2S2 B2465496 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 881562-28-3

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2465496
CAS No.: 881562-28-3
M. Wt: 381.47
InChI Key: YTEVDGLBPXBAMI-WJDWOHSUSA-N
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Description

(Z)-5-((1H-Benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a rhodanine core fused with a benzimidazole moiety and substituted with a 4-ethoxyphenyl group. This compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, which are structurally characterized by a conjugated enone system and a thioamide group. These structural motifs are associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-configuration of the benzylidene substituent is critical for maintaining planarity and enabling π-π stacking interactions with biological targets, such as topoisomerase II .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(4-ethoxyphenyl)-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-2-24-13-9-7-12(8-10-13)22-18(23)16(26-19(22)25)11-17-20-14-5-3-4-6-15(14)21-17/h3-11,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRDGFQDLYSHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the benzimidazole moiety enhances its pharmacological profile, contributing to its interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the thiazolidinone framework exhibit significant anticancer properties. For example, studies have shown that derivatives similar to (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A study reported that derivatives with a benzimidazole structure exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial effects, (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one has shown anti-inflammatory activity. It was reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole and thiazolidinone rings can significantly impact biological activity. For instance:

ModificationEffect on Activity
Ethoxy group at position 3Enhanced anticancer activity
Substituents on benzimidazoleAltered binding affinity to targets

These findings highlight the importance of structural optimization in developing more potent derivatives.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer efficacy of synthesized thiazolidinone derivatives, including our compound of interest. The results showed a marked decrease in cell viability in MCF-7 breast cancer cells when treated with these compounds. The IC50 values were found to be significantly lower than those of conventional chemotherapeutics, suggesting a strong potential for clinical application .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of similar compounds. The study utilized a panel of bacterial strains and reported that some derivatives exhibited MIC values as low as 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with other 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key analogs include:

Compound Name Substituents (R₁, R₂) Key Structural Differences
(Z)-5-(4-Chlorobenzylidene)-3-(4-bromophenyl)-2-thioxothiazolidin-4-one R₁ = 4-Cl, R₂ = 4-Br Halogen substituents (Cl, Br) increase electronegativity but reduce solubility.
(Z)-5-(4-Methylbenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one R₁ = 4-CH₃, R₂ = 4-OCH₃ Methyl and methoxy groups enhance lipophilicity and metabolic stability.
(Z)-5-(1H-Indol-3-ylmethylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one R₁ = indole, R₂ = 3-OH Indole moiety introduces hydrogen-bonding potential; phenolic -OH increases polarity.
Target Compound R₁ = 1H-benzimidazole, R₂ = 4-OEt Benzimidazole enhances aromatic stacking; ethoxy balances lipophilicity and solubility.

Key Observations :

  • The 4-ethoxy group offers a balance between electron-donating effects (via -OEt) and steric bulk, contrasting with smaller substituents like -OH or -OCH₃ .

Comparative Data :

Compound Yield (%) Melting Point (°C) Solubility (DMSO)
(Z)-5-(4-Chlorobenzylidene)-3-(4-bromophenyl)-2-thioxothiazolidin-4-one 78 218–220 Moderate
(Z)-5-(4-Methylbenzylidene)-3-(p-tolyl)-2-thioxothiazolidin-4-one 92 267–269 High
(Z)-3-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid 71 296–298 Low
Target Compound 86 >300 Moderate

Key Observations :

  • The target compound exhibits a notably high melting point (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from the benzimidazole NH group) .
  • Lower solubility in DMSO compared to methyl- or methoxy-substituted analogs suggests increased crystallinity or molecular packing efficiency .

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